molecular formula C21H27NO3S B2933358 N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide CAS No. 86604-32-2

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide

Cat. No.: B2933358
CAS No.: 86604-32-2
M. Wt: 373.51
InChI Key: HZBMGMXRKBSUSV-UHFFFAOYSA-N
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Description

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexadienone core with tert-butyl groups and a sulfonamide moiety, making it an interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 3-methylbenzenesulfonamide under specific conditions. The reaction is often catalyzed by acids such as trifluoromethanesulfonic acid, which facilitates the formation of the desired product through electrophilic substitution and nucleophilic addition reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and various substituted aromatic compounds .

Scientific Research Applications

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in redox reactions, modulate enzyme activity, and interact with cellular signaling pathways. These interactions can lead to various biological effects, including antioxidant and anti-inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-2-hydroxypropanoic acid
  • Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl) benzoate
  • 2,6-di-tert-butyl-4-(4-(methylthio)benzylidene)cyclohexa-2,5-dien-1-one

Uniqueness

N-(3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzene-1-sulfonamide stands out due to its sulfonamide group, which imparts unique chemical and biological properties. This differentiates it from other similar compounds that may lack the sulfonamide moiety and thus exhibit different reactivity and applications .

Properties

IUPAC Name

N-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO3S/c1-14-9-8-10-16(11-14)26(24,25)22-15-12-17(20(2,3)4)19(23)18(13-15)21(5,6)7/h8-13H,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBMGMXRKBSUSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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